2-(4-氨基-3-溴苯基)乙酸乙酯

货号 B2974996

CAS 编号:

152362-31-7

分子量: 258.115

InChI 键: KGGLRUUIPVNGRB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

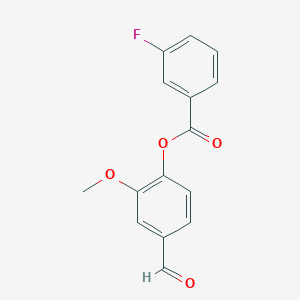

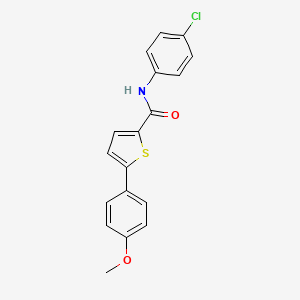

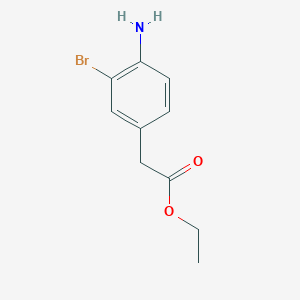

Ethyl 2-(4-amino-3-bromophenyl)acetate is a chemical compound with the molecular formula C10H12BrNO2 . It is a derivative of phenylacetic acid, where an ethyl ester group is attached to the carboxyl group and a bromine atom is substituted at the 3rd position of the phenyl ring .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-amino-3-bromophenyl)acetate consists of a phenyl ring substituted with a bromine atom at the 3rd position and an amino group at the 4th position. An ethyl ester group is attached to the phenyl ring via an acetic acid moiety .科学研究应用

合成和表征

- 合成方法:2-(4-氨基-3-溴苯基)乙酸乙酯和相关化合物通过各种方法合成,用于进一步的化学分析和应用。例如,结构相似的化合物 2-氨基-4-(4-氟苯基)-6-苯基环己-1,3-二烯-1-羧酸乙酯是由 6-(4-溴苯基)-4-(4-氟苯基)-2-氧代环己-3-烯-1-羧酸乙酯在冰醋酸中使用乙酸铵合成的 (Sapnakumari 等人,2014)。

晶体结构分析

- X 射线晶体学:这些化合物通常使用 X 射线晶体学表征,以了解它们的晶体结构和分子排列。例如,2-[5-(4-溴苯基)-3-甲硫基-1-苯并呋喃-2-基]乙酸乙酯因其晶体结构而受到研究,这揭示了分子键合和氢键模式的见解 (Choi 等人,2007)。

抗菌应用

- 潜在的抗菌剂:2-(4-氨基-3-溴苯基)乙酸乙酯的衍生物已被合成并表征其抗菌特性。例如,合成和表征取代苯基氮杂环丁烷作为潜在的抗菌剂,提供了对这些化合物可能医学应用的见解 (Doraswamy 和 Ramana,2013)。

药理应用

- 抗炎活性:2-(4-氨基-3-溴苯基)乙酸乙酯衍生物已被合成并评估其药理活性,例如抗炎作用。例如,对结构相关的咪唑并[1,2-a]哒嗪衍生物的研究表明具有潜在的抗炎活性 (Abignente 等人,1992)。

先进材料和化学反应

- 化学反应:2-(4-氨基-3-溴苯基)乙酸乙酯用于各种化学反应,有助于开发新材料和化合物。例如,通过绿色铃木偶联反应合成 (4-苯基苯基)乙酸乙酯证明了该化合物在促进先进化学过程中的作用 (Costa 等人,2012)。

属性

IUPAC Name |

ethyl 2-(4-amino-3-bromophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGLRUUIPVNGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-amino-3-bromophenyl)acetate | |

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-aminophenylacetate (1.79 g, 10 mmol, 1 eq.) in MeCN (50 mL), N-bromsuccinimide (1.78 g, 10 mmol, 1 eq.) was added slowly. The mixture was stirred at r.t. for 72 hours. The reaction mixture was concentrated in vacuo. The residue was partitioned between water (50 mL) and Et2O (50 mL). The org. phase was washed with sat. aq. NaCl soln. (1×50 mL), dried over MgSO4, and concentrated in vacuo to give (4-amino-3-bromo-phenyl)-acetic acid ethyl ester as an orange oil. The product was used without further purification.

Citations

For This Compound

1

Citations

Stimulation of A 2A adenosine receptors (AR) promotes anti-inflammatory responses in animal models of allergic rhinitis, asthma, chronic obstructive pulmonary disease, and rheumatic …

Number of citations: 18

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2974913.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2974914.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B2974916.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2974922.png)

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2974923.png)

![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)